Compound Description: Leflunomide (N-[4-(trifluoromethyl)-phenyl] 5-methylisoxazole-4-carboxamide) is a disease-modifying antirheumatic drug (DMARD) used to treat rheumatoid arthritis (RA). [] It acts by inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis. [, ] Leflunomide is metabolized to its active metabolite, teriflunomide. [] Both leflunomide and its metabolite have been associated with potential liver toxicity and teratogenicity. []
Teriflunomide
Compound Description: Teriflunomide is the active metabolite of Leflunomide and is also a DHODH inhibitor. [] It is approved by the FDA for the treatment of multiple sclerosis. [] Like Leflunomide, teriflunomide can cause liver toxicity and teratogenicity. []
Relevance: Although Teriflunomide arises from the cleavage of the isoxazole ring in Leflunomide, it remains relevant to N-(4-acetylphenyl)-5-methylisoxazole-3-carboxamide due to its shared pharmacological target (DHODH) and similar toxicity concerns. [] This highlights the importance of the 5-methylisoxazole-carboxamide moiety in modulating DHODH activity and potential toxicity.
Compound Description: This compound demonstrated potent anti-inflammatory activity in vitro by suppressing nitric oxide (NO) and prostaglandin E2 production in LPS-stimulated Raw 264.7 macrophages. [] It exhibited comparable or even greater potency than Leflunomide, its metabolite (malononitrilamide), and ibuprofen. []
Relevance: This compound is a direct analog of N-(4-acetylphenyl)-5-methylisoxazole-3-carboxamide. The key structural difference lies in the replacement of the acetyl group at the 4' position of the phenyl ring with a hydroxyl group. [] This modification contributes to its potent anti-inflammatory activity. []
Malononitrilamide (MNA)
Compound Description: MNA is the active metabolite of Leflunomide and is responsible for both the immunosuppressive effects and adverse reactions associated with Leflunomide treatment. []
Relevance: Though structurally dissimilar to N-(4-acetylphenyl)-5-methylisoxazole-3-carboxamide, MNA is discussed in the context of developing safer 3-isoxazolecarboxamide derivatives. [] This research aimed to move away from the 4-isoxazolecarboxamide structure of Leflunomide, which readily converts to MNA, to potentially mitigate toxicity. []
UTL-4 Compounds
Compound Description: This series of compounds is based on the same scaffold as Leflunomide (5-methylisoxazole-4-carboxamide). [] They demonstrate similar toxicological and pharmacological effects to Leflunomide and Teriflunomide. []
Relevance: Although UTL-4 compounds share the 5-methylisoxazole-4-carboxamide core with Leflunomide, they highlight the structural similarities and shared activity profiles within this chemical class. [] This information indirectly emphasizes the distinct properties of N-(4-acetylphenyl)-5-methylisoxazole-3-carboxamide, which belongs to the 5-methylisoxazole-3-carboxamide class, potentially leading to a different safety and efficacy profile.
UTL-5 Compounds
Compound Description: These compounds are based on the 5-methylisoxazole-3-carboxamide scaffold, similar to the target compound. [] Unlike Leflunomide, UTL-5 compounds like UTL-5b are metabolized differently, with cleavage occurring at the peptide bond rather than the isoxazole ring. [] They do not inhibit DHODH and display lower acute toxicity than Leflunomide and Teriflunomide. [] Notably, some UTL-5 compounds show liver-protective effects and maintain significant pharmacological activities like anti-inflammatory and antiarthritic effects. []
Relevance: UTL-5 compounds are the most structurally relevant to N-(4-acetylphenyl)-5-methylisoxazole-3-carboxamide as they belong to the same 5-methylisoxazole-3-carboxamide class. [] This structural similarity translates to a distinct metabolic pathway and a potentially improved safety profile compared to 4-carboxamide analogs. [] The diverse pharmacological effects observed in UTL-5 compounds suggest a promising direction for developing new drugs based on the 5-methylisoxazole-3-carboxamide scaffold. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.